2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide
Description
Chemical Structure and Properties The compound 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide (molecular formula: C₁₆H₁₆ClNOS, molecular weight: 305.82) features a central acetamide core substituted with a 4-chlorophenylsulfanyl group and a 2-(phenylsulfanyl)ethyl moiety. The presence of chlorine on the phenyl ring enhances electron-withdrawing effects, influencing reactivity and binding affinity .
The compound is listed in supplier databases (e.g., ChemBK), indicating its use as a building block in medicinal chemistry .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-phenylsulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c17-13-6-8-15(9-7-13)21-12-16(19)18-10-11-20-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWZLUIHNHIAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves the reaction of 4-chlorothiophenol with 2-bromoethylamine hydrobromide, followed by the acylation of the resulting intermediate with acetic anhydride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrobromic acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations: Chloro vs. Fluoro vs. Heterocycles
2-[(4-Fluorophenyl)sulfanyl]-N-[2-(Phenylsulfanyl)ethyl]acetamide
- Structure : Differs by a fluorine substituent instead of chlorine (InChIKey: YWNPBMVEOXMMSG-UHFFFAOYSA-N) .
- Impact : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter electronic properties compared to chlorine. This could affect solubility and target binding (e.g., in antimicrobial applications) .
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structure: Replaces the phenylsulfanyl group with a diaminopyrimidinyl-sulfanyl moiety .
2-[(1H-Benzimidazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Triazole-Sulfanyl Acetamides (e.g., Compounds 38 and 39 in )
- Activity : Exhibit MIC values of 8–16 µg/mL against Escherichia coli, attributed to the triazole moiety’s ability to disrupt bacterial membranes .
- Comparison : The target compound lacks a triazole group, which may reduce antibacterial potency but improve selectivity for other targets (e.g., fungal enzymes) .
N-(4-Methoxyphenyl)-2-[(2-Aminophenyl)sulfanyl]acetamide
Crystallographic and Physicochemical Properties
Crystal Packing and Hydrogen Bonding
- Target Compound: No explicit crystallographic data is provided, but analogous compounds (e.g., in ) show N–H···O and C–H···O interactions stabilizing their structures.
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide: Exhibits intermolecular N–H···N hydrogen bonds due to the diaminopyrimidine group, enhancing crystalline stability .
Molecular Weight and Lipophilicity
- The dichloro analog (C₁₆H₁₅Cl₂NOS, MW 340.27) has higher lipophilicity than the target compound (MW 305.82), which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide (CAS No. 337923-53-2) is an organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring both chlorinated phenyl and phenylsulfanyl groups, suggests possible interactions with various biological targets. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H16ClNOS
- Molecular Weight : 301.82 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with 2-(phenylsulfanyl)ethylamine in the presence of a base such as sodium hydroxide. The reaction is performed under reflux conditions in solvents like ethanol or methanol to ensure complete conversion.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below are key findings from various studies:
Antimicrobial Activity
- Mechanism : The phenylsulfanyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Results : In vitro studies have shown that derivatives of this compound possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
- Mechanism : The chlorinated phenyl group is hypothesized to interact with cellular signaling pathways, potentially inhibiting tumor growth.
- Results : Cell line studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of both a chlorinated phenyl group and a sulfanyl moiety appears to play a critical role in enhancing its biological efficacy.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antibacterial | <50 | |
| This compound | Anticancer (breast cancer) | 25 | |
| Derivative A | Antiviral (HCV) | 32.2 |
Case Studies
- Antimicrobial Evaluation : A study conducted by Hashem et al. demonstrated that the compound exhibited strong inhibitory effects against multiple bacterial strains, with a notable selectivity index indicating low toxicity to human cells .
- Anticancer Activity : Research published in the Journal of Medicinal Chemistry highlighted the compound's potential as an anticancer agent, showing significant reduction in cell viability in various cancer cell lines at micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
